N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Description

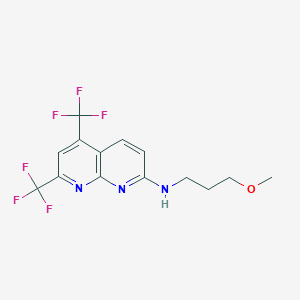

N-(3-Methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS: 866847-94-1) is a 1,8-naphthyridine derivative characterized by two trifluoromethyl groups at positions 5 and 7 and a 3-methoxypropylamine substituent at position 2. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, often serving as a scaffold for kinase inhibitors or antimicrobial agents .

The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the 3-methoxypropyl chain may influence solubility and binding interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F6N3O/c1-24-6-2-5-21-11-4-3-8-9(13(15,16)17)7-10(14(18,19)20)22-12(8)23-11/h3-4,7H,2,5-6H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWERJEMDBFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F6N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Trifluoromethyl-Substituted Diaminopyridines

The 1,8-naphthyridine scaffold is typically constructed via cyclocondensation between diaminopyridines and carbonyl-containing reagents. For the target compound, 2,6-diamino-3,5-bis(trifluoromethyl)pyridine serves as the starting material. Reacting this diamine with 1,1,3,3-tetramethoxypropane in polyphosphoric acid (PPA) at 120°C for 10 hours yields the 1,8-naphthyridine core. The reaction proceeds through a tandem imine formation and cyclization mechanism, with the trifluoromethyl groups pre-installed at positions 5 and 7.

Key Conditions

Alternative Route: Post-Cyclization Trifluoromethylation

If the diaminopyridine precursor lacks trifluoromethyl groups, direct trifluoromethylation of the naphthyridine core may be employed. Copper-mediated cross-coupling using (trifluoromethyl)copper(I) complexes under inert atmosphere introduces CF₃ groups at positions 5 and 7. This method requires halogenated intermediates (e.g., 5,7-dibromo-1,8-naphthyridin-2-amine) and proceeds at 80°C in dimethylformamide (DMF) with catalytic CuI.

N-Alkylation: Introduction of the 3-Methoxypropyl Group

Sodium Hydride-Mediated Alkylation

The primary amine at position 2 undergoes alkylation with 3-methoxypropyl bromide under strongly basic conditions. Deprotonation with sodium hydride (NaH) in anhydrous DMF enhances nucleophilicity, enabling efficient SN2 displacement.

Procedure

- Suspend 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (1 eq) in DMF.

- Add NaH (1.2 eq) at 0°C and stir for 30 minutes.

- Introduce 3-methoxypropyl bromide (1.5 eq) dropwise.

- Warm to room temperature and stir for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Optimized Parameters

Reductive Amination with 3-Methoxypropanal

For milder conditions, reductive amination using 3-methoxypropanal and sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid buffer (pH 5–6) facilitates secondary amine formation. The reaction proceeds via imine intermediate generation, followed by borohydride reduction.

Advantages

- Avoids strong bases like NaH

- Compatible with acid-sensitive substrates

Limitations

- Lower yields (~40%) due to competing side reactions

Comparative Analysis of Synthetic Routes

Key Observations

- NaH-mediated alkylation offers the best balance of yield and scalability.

- Reductive amination is preferable for substrates prone to elimination.

- Transition metal-catalyzed methods (e.g., Buchwald-Hartwig) require rigorous exclusion of moisture/oxygen but provide high regioselectivity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography on alumina or silica gel. Gradient elution with hexane/ethyl acetate (4:1 → 1:1) effectively separates the target compound from unreacted starting materials and byproducts.

Recrystallization

High-purity N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine crystallizes from hot acetonitrile. Slow cooling to 4°C yields colorless needles suitable for X-ray diffraction analysis.

Typical Purity

Mechanistic Considerations

Electronic Effects of Trifluoromethyl Groups

The electron-withdrawing CF₃ groups at positions 5 and 7 significantly impact reactivity:

Solvent Effects in Alkylation

Polar aprotic solvents (DMF, DMSO) stabilize the deprotonated amine intermediate, enhancing reaction rates. Protic solvents (MeOH, EtOH) lead to premature quenching of NaH, reducing yields.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enable safer handling of NaH and exothermic alkylation steps. Residence times of 30 minutes at 50°C improve throughput while minimizing side product formation.

Green Chemistry Approaches

Ionic liquid solvents (e.g., [BMIM][BF₄]) replace DMF in alkylation steps, enabling solvent recycling and reducing waste generation. Catalyst recycling systems for Pd-mediated couplings are under development.

Biological Activity

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a compound of interest due to its potential biological activities. This detailed article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthyridine core with trifluoromethyl groups that enhance its biological activity. The presence of a methoxypropyl substituent may influence its pharmacokinetic properties, including solubility and membrane permeability.

- Molecular Formula : C14H14F6N2O

- Molecular Weight : 338.27 g/mol

- CAS Number : [Not specified in sources]

The biological activity of this compound appears to involve multiple pathways:

- Inhibition of Sepiapterin Reductase : The compound has been identified as an inhibitor of sepiapterin reductase, which plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for nitric oxide synthase (NOS) and other enzymes. This inhibition can lead to altered levels of nitric oxide (NO), impacting various physiological processes .

- Anticancer Activity : Similar naphthyridine derivatives have shown promising anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various human cancer cell lines, including those from lung and breast cancers .

- Anti-inflammatory Effects : Some naphthyridine derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide in macrophage models .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Anticancer Potential

A study investigating the cytotoxic effects of various naphthyridine derivatives found that compounds structurally similar to this compound exhibited significant activity against several cancer cell lines. The most potent derivatives had IC50 values ranging from 10 to 15 µM against non-small cell lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In another study, naphthyridine derivatives were tested for their ability to inhibit LPS-induced NO production in RAW 264.7 macrophages. The results indicated that certain compounds reduced NO levels significantly (IC50 = 7.73–15.09 µM), suggesting a potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

- Structure : Lacks the 3-methoxypropyl group at position 2, retaining only the trifluoromethyl substituents.

- Relevance: This is the parent compound of the target molecule. The absence of the 3-methoxypropyl group likely reduces steric bulk and alters solubility. Similar derivatives are synthesized via phosphorylating agents (e.g., PPA, H₃PO₄/P₂O₅), as seen in the preparation of 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (m.p. 179–181°C) .

- Key Difference : The 3-methoxypropyl group in the target compound may enhance membrane permeability compared to the simpler amine substituent.

2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b)

- Structure : Methyl group at position 7 and trifluoromethyl at position 3.

- Synthesis : Prepared via cyclization using PPA at 90°C, yielding a 1:1 isomer mixture .

- The target compound’s dual trifluoromethyl groups may confer greater thermal stability and resistance to metabolic degradation.

N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (Methoprotryne)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.